2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate
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Overview
Description
2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that features a hybrid structure combining fluorenyl, pyrrolidinyl, and dihydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves a multi-step process. One common approach is the coupling reaction, where the fluorenylmethyl group is introduced to the dihydroisoquinoline scaffold through a series of condensation and cyclization reactions. The reaction conditions often include the use of organic solvents such as methanol or acetonitrile, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Scientific Research Applications
2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which can modulate neuronal excitability and reduce seizure activity . Additionally, the compound may interact with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl 2,5-dioxopyrrolidine-1-carboxylate: Shares the fluorenyl and pyrrolidinyl moieties but lacks the dihydroisoquinoline component.
2,5-dioxopyrrolidin-1-yl (9H-fluoren-9-yl)methyl carbonate: Similar structure but with a carbonate linkage instead of the dihydroisoquinoline scaffold.
Uniqueness
The uniqueness of 2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate lies in its hybrid structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C29H24N2O6 |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-O-(2,5-dioxopyrrolidin-1-yl) 2-O-(9H-fluoren-9-ylmethyl) 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C29H24N2O6/c32-26-13-14-27(33)31(26)37-28(34)25-15-18-7-1-2-8-19(18)16-30(25)29(35)36-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,24-25H,13-17H2 |
InChI Key |
CSXIZKUTQYHOFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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